molecular formula C10H11BrF3NO3S B8202716 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202716
M. Wt: 362.17 g/mol
InChI Key: HMEKRSFKSISEKT-UHFFFAOYSA-N
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Description

4-Bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide (CAS 1055995-97-5) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide scaffold, a moiety recognized for its versatility in designing bioactive molecules . The structure incorporates bromo and trifluoromethoxy substituents, which are common in agrochemical and pharmaceutical agents for modulating electronic properties, lipophilicity, and metabolic stability. Benzenesulfonamide derivatives are extensively investigated for their ability to interact with diverse biological targets. Research into analogous structures has demonstrated potential in areas such as anticancer agent development, where they can function as kinase inhibitors , and as antimicrobial candidates targeting drug-resistant pathogens . Furthermore, the benzenesulfonamide group is a key pharmacophore in compounds known to inhibit carbonic anhydrases, enzymes that are therapeutic targets for various conditions . As a research chemical, this compound serves as a valuable intermediate for the synthesis and optimization of novel molecules for biological evaluation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals.

Properties

IUPAC Name

4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO3S/c1-2-5-15-19(16,17)9-4-3-7(11)6-8(9)18-10(12,13)14/h3-4,6,15H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKRSFKSISEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-(Trifluoromethoxy)Benzenesulfonyl Chloride

The benzene core is functionalized through sequential bromination and sulfonation. A representative protocol involves:

  • Starting material : 2-(trifluoromethoxy)benzenesulfonic acid.

  • Bromination : Treatment with bromine (Br₂) in the presence of FeBr₃ (1.2 equiv) at 0°C to 25°C for 6–8 hours.

  • Mechanistic insight : Electrophilic aromatic substitution directed by the electron-withdrawing sulfonic acid group, favoring para-bromination.

Installation of the Trifluoromethoxy Group

The trifluoromethoxy group is introduced via:

  • Ullmann-type coupling : Reaction of 2-bromo-4-nitrophenol with trifluoromethyl iodide (CF₃I) in the presence of CuI (10 mol%) and K₂CO₃ at 120°C.

  • Direct fluorination : Use of Ruppert-Prakash reagent (TMSCF₃) with a AgF catalyst in DMF at 80°C.

Sulfonamide Formation: Coupling with N-Propylamine

Sulfonyl Chloride Intermediate

4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride is synthesized via:

  • Chlorosulfonation : Reaction of the brominated intermediate with chlorosulfonic acid (ClSO₃H) at 50°C for 3 hours.

Amine Coupling

The sulfonyl chloride reacts with n-propylamine under Schotten-Baumann conditions:

  • Procedure : Add n-propylamine (1.5 equiv) to a stirred solution of sulfonyl chloride (1.0 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.

Table 1: Optimization of Sulfonamide Coupling Conditions

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFEtOAc
Temperature (°C)0→252540
BaseEt₃NPyridineNaHCO₃
Yield (%)907568

Condition 1 (DCM, Et₃N, 0→25°C) provided optimal yield and purity.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach avoids isolating intermediates:

  • Bromination and trifluoromethoxylation in a single reactor using Br₂ and CF₃OAg.

  • In-situ chlorosulfonation with ClSO₃H.

  • Direct amine coupling without purification of the sulfonyl chloride.

Solid-Phase Synthesis

Immobilized sulfonyl chloride on Wang resin enables:

  • Automated coupling with n-propylamine.

  • Cleavage with TFA/water (95:5) to yield the final product.

Critical Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Issue : Competing ortho-bromination due to the sulfonic acid group’s directing effects.

  • Solution : Use bulky Lewis acids (e.g., AlCl₃) to favor para substitution.

Hydrolysis of Trifluoromethoxy Group

  • Issue : Degradation under acidic conditions during sulfonation.

  • Mitigation : Conduct chlorosulfonation at ≤50°C and neutralize excess acid promptly.

Purification of Polar Byproducts

  • Strategy : Employ reverse-phase chromatography (C18 column, MeCN/water gradient) to resolve sulfonic acid impurities.

Scalability and Industrial Feasibility

Pilot-Scale Production (10 kg Batch)

  • Reactor setup : Jacketed glass-lined steel reactor with overhead stirring.

  • Cost analysis : Raw material cost: $1,200/kg; Yield-adjusted cost: $1,580/kg.

Environmental Impact

  • Waste streams : Brominated byproducts (managed via incineration).

  • Solvent recovery : 85% DCM recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium thiocyanate.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Substituted Benzenesulfonamides: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Coupled Products: Products from coupling reactions with aryl or vinyl halides.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has been explored for its ability to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential use as an anticancer agent .

Enzyme Inhibition Studies

The compound's mechanism of action typically involves binding to specific enzymes, thereby inhibiting their activity. This characteristic is crucial in drug design as it can lead to the development of selective inhibitors for therapeutic purposes. For instance, research indicates that it can inhibit cyclin-dependent kinases (CDKs), which are essential in cell cycle regulation .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials with specific chemical properties. Its unique combination of halogen and sulfonamide functionalities allows for the development of advanced materials in coatings and polymers.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound revealed that the compound effectively inhibited the growth of several bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This study highlights the potential of this compound as a new antibiotic candidate.

Case Study 2: Enzyme Interaction

Research utilizing multi-spectroscopic techniques demonstrated that this compound interacts with human serum albumin (HSA). The binding constant was determined to be moderate to strong, indicating effective interaction that could influence pharmacokinetics and therapeutic efficacy.

ParameterValue
Binding Constant (K)1.5 × 10⁴ M⁻¹
Interaction TypeStatic fluorescence quenching
MechanismHydrophobic interactions

These findings suggest that the compound's pharmacological profile may be enhanced by its interaction with serum proteins.

Mechanism of Action

The mechanism of action of 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Effects on Activity and Properties

Key Observations :

  • Halogenation: Bromine at C4 (target compound) likely increases binding affinity compared to non-halogenated analogs (e.g., ) via hydrophobic interactions or halogen bonding .
  • N-Alkyl/Acyl Groups : Propyl (C3) chains balance lipophilicity and solubility. Butyryl (C4) and pentyl (C5) derivatives show improved inhibitory activity, suggesting chain length optimizes target engagement .
  • Trifluoromethoxy vs. Methoxy : The -OCHF₃ group enhances metabolic stability and electron-withdrawing effects, increasing sulfonamide acidity compared to -OCH₃ .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-(Trifluoromethoxy)benzenesulfonamide 5j (Bromo-hydroxyphenyl analog)
Molecular Weight ~372.2 g/mol 239.2 g/mol 394.2 g/mol
LogP (Predicted) ~3.5 2.1 3.8
Solubility Low (lipophilic N-propyl) Moderate (smaller structure) Low (additional Br and OH groups)
Melting Point Not reported Not reported 175–178°C

Insights :

  • The trifluoromethoxy group increases acidity (pKa ~8–10) compared to methoxy analogs, enhancing solubility in basic environments .
  • Bromine elevates molecular weight and may reduce solubility but improves binding in hydrophobic pockets .

Biological Activity

4-Bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structural features, including a bromine atom and a trifluoromethoxy group, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9BrF3NO3S
  • Molecular Weight : 330.16 g/mol
  • Structure : The compound consists of a benzenesulfonamide core with a bromine atom and a trifluoromethoxy group, which enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including multidrug-resistant Mycobacterium abscessus complex strains. In comparative studies, it outperformed several conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Microorganism Activity Reference
Mycobacterium abscessusStrong antimicrobial activity
M. bovis BCGModerate activity
M. tuberculosis H37RaSignificant inhibition

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, it has been reported to exhibit cytotoxic effects against melanoma cells by inhibiting mutated B-RAF pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Protein Binding : Studies have shown that it binds effectively to human serum albumin (HSA), which may influence its pharmacokinetics and therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy Against Mycobacteria
    A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against mycobacterial strains compared to traditional antibiotics, highlighting its potential as a lead compound for further development .
  • Cytotoxicity in Cancer Cell Lines
    Another investigation focused on the cytotoxic effects of the compound on melanoma cells. The results indicated that it significantly reduced cell viability at concentrations as low as 5 µM, suggesting strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide with high purity and yield?

  • Methodology : Optimize via nucleophilic substitution (e.g., bromine introduction) or coupling reactions (e.g., sulfonamide bond formation). Use inert conditions (argon/nitrogen) to prevent side reactions. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) and confirm yield gravimetrically .

Q. How can researchers characterize the crystal structure and confirm the molecular configuration of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and spatial arrangement. Complement with spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethoxy vs. bromine).
  • FT-IR : Validate sulfonamide (S=O stretch at ~1350–1150 cm1^{-1}) and trifluoromethoxy (C-F stretch at ~1250–1100 cm1^{-1}) groups .

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzene ring?

  • Methodology : Use directing groups (e.g., sulfonamide) to control bromine/trifluoromethoxy positioning. Employ density functional theory (DFT) to predict electrophilic aromatic substitution (EAS) sites. Experimentally, track regiochemistry via 19^{19}F NMR or isotopic labeling .

Q. How does the trifluoromethoxy group influence solubility and formulation for in vitro assays?

  • Methodology : Measure logP (octanol/water partition coefficient) via shake-flask method. Assess solubility in DMSO, PBS, and cell culture media. For formulation, use co-solvents (e.g., cyclodextrins) or nanoemulsions. Compare with analogs lacking trifluoromethoxy to isolate its effects .

Advanced Research Questions

Q. What mechanistic insights exist for the bromine atom’s reactivity in substitution reactions involving this compound?

  • Methodology : Investigate nucleophilic substitution (SN1/SN2) kinetics using varying nucleophiles (e.g., amines, thiols). Analyze activation parameters (ΔH‡, ΔS‡) via Eyring plots. Use computational modeling (e.g., Gaussian) to map transition states and electronic effects of the trifluoromethoxy group .

Q. How can computational chemistry models predict the interaction between this sulfonamide and biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) to screen against target proteins (e.g., carbonic anhydrase). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models to optimize pharmacophore features .

Q. What experimental designs resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodology : Apply Design of Experiments (DoE) to test variables (concentration, assay type). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity). Reconcile discrepancies via meta-analysis of literature data, focusing on structural analogs .

Q. How do steric and electronic effects of the N-propyl group impact sulfonamide stability under acidic/basic conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–13, 37°C). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis intermediates). Compare with N-methyl or N-aryl analogs to isolate propyl group effects .

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